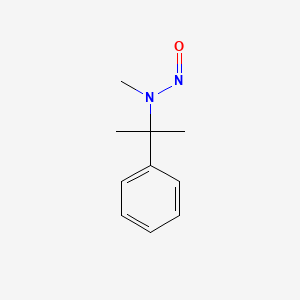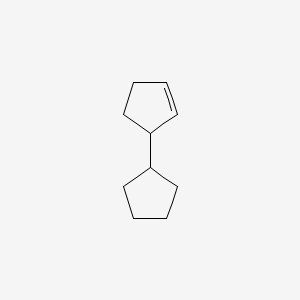
3-Cyclopentylcyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentylcyclopentene is an organic compound with the molecular formula C₁₀H₁₆. It is characterized by the presence of two cyclopentane rings, one of which contains a double bond, making it a cycloalkene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylcyclopentene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentylmagnesium bromide with cyclopentanone, followed by dehydration to form the desired cycloalkene. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization and dehydration steps .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopentylcyclopentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentylcyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield cyclopentylcyclopentane in the presence of a suitable catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.
Substitution: Halogens (e.g., chlorine, bromine), light or heat to initiate the reaction.
Major Products:
Oxidation: Cyclopentylcyclopentanone.
Reduction: Cyclopentylcyclopentane.
Substitution: Halogenated cyclopentylcyclopentenes.
Applications De Recherche Scientifique
3-Cyclopentylcyclopentene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a model compound in biochemical studies.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Cyclopentylcyclopentene depends on the specific reactions it undergoes. For example, in oxidation reactions, the double bond in the cyclopentene ring is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Cyclopentene: A simpler cycloalkene with a single cyclopentane ring and a double bond.
Cyclopentylcyclopentane: A saturated analog of 3-Cyclopentylcyclopentene without the double bond.
Cyclopentylbenzene: Contains a cyclopentane ring attached to a benzene ring, differing in aromaticity and reactivity.
Uniqueness: this compound is unique due to its dual cyclopentane ring structure with a double bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
2690-17-7 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
3-cyclopentylcyclopentene |
InChI |
InChI=1S/C10H16/c1-2-6-9(5-1)10-7-3-4-8-10/h1,5,9-10H,2-4,6-8H2 |
Clé InChI |
UWHATVBKIRLRTB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2CCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
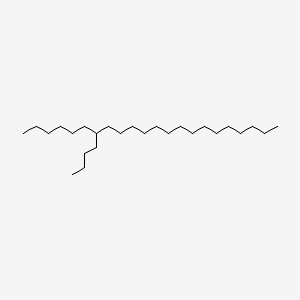
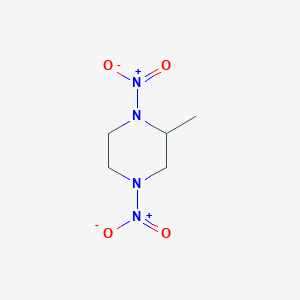
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
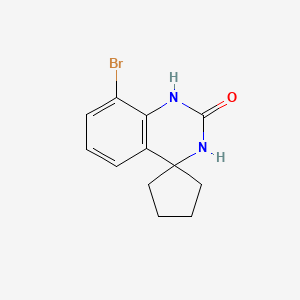
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
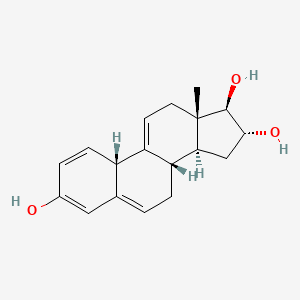
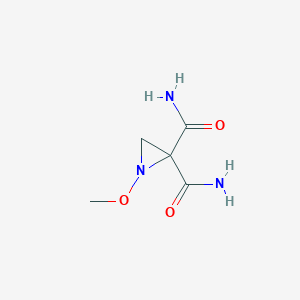
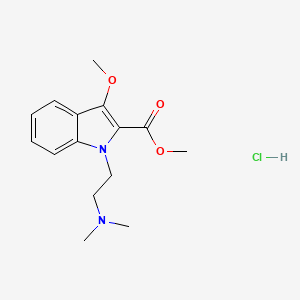
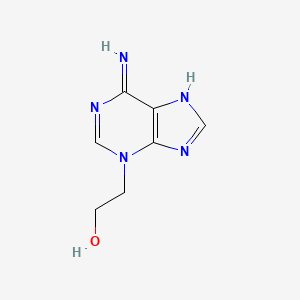


![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)
